Bromocresol Blue Sodium Salt
Overview
Description
Bromocresol Blue Sodium Salt, also known as 3′,3″,5′,5″-Tetrabromo-m-cresolsulfonphthalein sodium salt, is a chemical compound with the molecular formula C21H13Br4NaO5S . It is commonly used as a pH indicator, changing from yellow (pH 3.8) to blue color (pH 5.4) .
Molecular Structure Analysis
The molecular weight of Bromocresol Blue Sodium Salt is 720.00 g/mol . The Hill Formula for this compound is C21H13Br4NaO5S .
Chemical Reactions Analysis
In aqueous solution, Bromocresol Blue Sodium Salt will ionize to give the monoanionic form (yellow), which further deprotonates at higher pH to give the dianionic form (blue), stabilized by resonance . The acid dissociation constant (pKa) of this reaction is 4.8 .
Physical And Chemical Properties Analysis
Bromocresol Blue Sodium Salt is a crystalline compound . It is highly ionizable in water . The compound exhibits a transition range from pH 3.8 (yellow) to pH 5.4 (blue) .
Scientific Research Applications
Sulphate Determination in Soils
Bromocresol Blue Sodium Salt is utilized in the agricultural sector, particularly in determining sulphate content in soils. Classical methods are not generally suitable for this purpose, but Bromocresol Blue Sodium Salt, when used with other chemicals, enhances the sensitivity and ease of detection for sulphate determination. This method is simple, rapid, and free from serious interference, making it an essential tool for agricultural research and soil analysis (Little, 1953).
Wastewater Treatment
In environmental science, Bromocresol Blue Sodium Salt is part of a family of triarylmethane dyes used in the adsorption process for wastewater treatment. This process is crucial for removing hazardous dyes from water, thereby protecting aquatic ecosystems. The use of Bromocresol Blue Sodium Salt in this context underscores its significant role in maintaining environmental health and safety (Dada et al., 2020).
Chromovitrectomy in Ophthalmology
Bromocresol Blue Sodium Salt is also used in the medical field, specifically in ophthalmology. It serves as a vital dye during vitreoretinal surgery, known as chromovitrectomy. This application is crucial for enhancing the visualization of intraocular structures during surgery, aiding in the treatment of various eye conditions. The use of Bromocresol Blue Sodium Salt in this domain highlights its importance in advancing medical procedures and patient care (Rodrigues et al., 2007).
Safety And Hazards
Future Directions
Bromocresol Blue Sodium Salt has potential applications in various fields. For instance, it has been used in a green-adapted spectrophotometric method for the determination of fostemsavir, a drug used to treat multidrug-resistant HIV-1 infection . The method involved the extraction of fostemsavir with Bromocresol Blue Sodium Salt to form a yellow ion-pair complex . This highlights the potential of Bromocresol Blue Sodium Salt in the development of sustainable processes in chemical research .
properties
IUPAC Name |
sodium;2-[(E)-(3,5-dibromo-4-hydroxy-2-methylphenyl)-(3,5-dibromo-2-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14Br4O5S.Na/c1-9-12(7-14(22)20(26)18(9)24)17(11-5-3-4-6-16(11)31(28,29)30)13-8-15(23)21(27)19(25)10(13)2;/h3-8,26H,1-2H3,(H,28,29,30);/q;+1/p-1/b17-13-; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZBRPDUUWGYUTE-VSORCOHTSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1C(=C2C=C(C(=O)C(=C2C)Br)Br)C3=CC=CC=C3S(=O)(=O)[O-])Br)O)Br.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C=C1/C(=C\2/C=C(C(=O)C(=C2C)Br)Br)/C3=CC=CC=C3S(=O)(=O)[O-])Br)O)Br.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13Br4NaO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
720.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bromocresol Blue Sodium Salt |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.